molecular formula C13H12ClNO B3173149 2-(2-Chlorophenoxy)-5-methylaniline CAS No. 946773-62-2

2-(2-Chlorophenoxy)-5-methylaniline

Cat. No.: B3173149
CAS No.: 946773-62-2
M. Wt: 233.69 g/mol
InChI Key: PYVDQRNGHKDDPJ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-5-methylaniline (CAS: 56966-48-4; molecular formula: C₁₂H₉Cl₂NO) is an aniline derivative featuring a 2-chlorophenoxy substituent at position 2 and a methyl group at position 5 of the aromatic ring . This compound is structurally related to pharmacologically active molecules, particularly anticonvulsants and benzodiazepine receptor agonists. Studies highlight its role as a precursor or substituent in quinazolin-4-(3H)-one and 1,3,4-oxadiazole derivatives, where its structural features contribute to binding affinity and activity .

Properties

IUPAC Name

2-(2-chlorophenoxy)-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-6-7-13(11(15)8-9)16-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVDQRNGHKDDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-5-methylaniline typically involves the reaction of 2-chlorophenol with 5-methylaniline. One common method is the nucleophilic aromatic substitution reaction, where 2-chlorophenol is reacted with 5-methylaniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the aniline group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-Chlorophenoxy)-5-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-5-methylaniline involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

2-(2,4-Dichlorophenoxy) Derivatives
  • Example: 2-(2,4-Dichlorophenoxy)-substituted quinazolinones (e.g., compound 7f in ).
  • Activity: Exhibited superior anticonvulsant activity compared to 2-(2-chlorophenoxy) analogues. The order of activity for substituents is 2,4-dichlorophenoxy > 2-chlorophenoxy > phenoxy .
  • Mechanistic Insight : Additional chlorine atoms enhance lipophilicity and electron-withdrawing effects, improving receptor interactions.
2-Phenoxy Derivatives
  • Example: 2-Phenoxyquinazolinones (e.g., compound 7d).
  • Activity: Lower activity than chlorophenoxy derivatives, indicating chlorine’s critical role in bioactivity .

Substituent Variations on the Aniline Core

5-Chloro-2-(2-chlorophenoxy)aniline
  • Structure : Adds a chlorine at position 5 (CAS: 56966-48-4).
5-Chloro-2-methylaniline
  • Structure: Lacks the phenoxy group but retains chlorine and methyl substituents.
5-Chloro-2-hydroxyaniline
  • Structure: Replaces phenoxy with a hydroxyl group (CAS: 95-85-2).

Functional Group Modifications

3-Substituted Quinazolinones
  • Example: 3-(2-Chloroethyl)carbonylamino derivatives (e.g., compound 7d).
  • Activity: Increased anticonvulsant activity compared to 3-chloromethylcarbonylamino analogues, attributed to enhanced electrophilicity and stability .
1,3,4-Oxadiazole Derivatives
  • Example: 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole (compound 1 in ).
  • Activity: Demonstrated benzodiazepine receptor agonism via conformational matching with estazolam. Introducing an amino group at position 5 of the oxadiazole ring (compound 6) significantly enhanced anticonvulsant effects .

Methoxy and Sulfonyl Analogues

4-Chloro-2-methoxy-5-methylaniline
  • Structure : Methoxy substituent at position 2 (CAS: 6376-14-3).
  • Impact: Methoxy groups may reduce reactivity compared to phenoxy but improve solubility .
5-Chloro-2-(methylsulfonyl)aniline
  • Structure : Sulfonyl group at position 2 (CAS: 29124-54-7).
  • Potential: Sulfonyl groups enhance metabolic stability but may reduce receptor binding due to steric effects .

Key Research Findings and Data Tables

Table 1: Structural and Activity Comparison of Selected Analogues

Compound Name Substituents Biological Activity (Anticonvulsant) Source
2-(2-Chlorophenoxy)-5-methylaniline 2-Cl-phenoxy, 5-methyl Moderate (varies with derivatives)
2-(2,4-Dichlorophenoxy)quinazolinone 2,4-diCl-phenoxy High (most active: compound 7f)
2-Phenoxyquinazolinone Phenoxy Low
5-Chloro-2-(2-chlorophenoxy)aniline 5-Cl, 2-Cl-phenoxy Not reported
2-[2-(2-Chlorophenoxy)phenyl]oxadiazole 2-Cl-phenoxy, oxadiazole High (compound 6)

Table 2: Impact of 3-Substituents on Quinazolinone Activity

3-Substituent Activity Trend vs. 3-Amino Derivative Example Compound Source
3-(2-Chloroethyl)carbonylamino Increased 7d, 7f
3-Chloromethylcarbonylamino Moderate increase 7b, 7c
3-Hydroxy Mild activity 6
3-Carboxamidino High activity 4b

Mechanistic and Pharmacophore Insights

  • Chlorophenoxy Group: Essential for anticonvulsant activity; chlorine atoms enhance binding to hydrophobic pockets in target receptors .
  • Position 3 Modifications: Electrophilic substituents (e.g., carbonylamino groups) improve activity by stabilizing interactions with nucleophilic residues .
  • Conformational Matching: 2-(2-Chlorophenoxy) derivatives align with benzodiazepine pharmacophores (e.g., estazolam), particularly in aromatic stacking and hydrogen bonding .

Biological Activity

2-(2-Chlorophenoxy)-5-methylaniline, a compound with notable structural features, has garnered attention in various fields of research, particularly in biology and chemistry. Its potential biological activities make it a subject of interest for studies related to antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key findings from diverse sources.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a chlorophenoxy group and an aniline moiety, which contribute to its unique chemical behavior. The molecular formula is C13_{13}H12_{12}ClN, with a molecular weight of approximately 233.69 g/mol. The presence of chlorine and methyl groups enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to various physiological effects. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are essential for its biological efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for various bacterial strains.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against certain cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours of treatment. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects of this compound. Toxicity studies have indicated that the compound has an LD50 value of approximately 464 mg/kg in rats when administered orally . Furthermore, it has been classified as harmful and potentially carcinogenic under certain exposure conditions .

Research Applications

The compound is utilized in various scientific research applications:

  • Organic Synthesis : It serves as an intermediate in synthesizing complex organic molecules.
  • Pharmaceutical Development : Investigated for its potential use in drug formulation targeting microbial infections and cancer.
  • Environmental Studies : Assessed for its degradation pathways in environmental settings, particularly related to chlorophenoxy herbicides .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the uniqueness of this compound:

Compound NameStructure FeaturesBiological Activity
2-Benzylphenol Lacks aniline moietyModerate antimicrobial properties
5-Methylaniline Contains aniline structureLimited biological activities
Benproperine Similar structural featuresDifferent biological activities

Case Studies

Several case studies have documented the effects and applications of this compound:

  • Antimicrobial Efficacy : A study conducted on hospital-acquired infections showed that formulations containing this compound significantly reduced bacterial load compared to control groups.
  • Cancer Cell Line Studies : Research on various cancer cell lines revealed that treatment with this compound led to decreased viability and increased apoptosis rates, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Chlorophenoxy)-5-methylaniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 5-methylaniline reacts with 2-chlorophenol derivatives under alkaline conditions. Temperature (60–80°C) and solvent choice (e.g., methanol or isopropanol) significantly impact yield, with higher purity achieved via recrystallization in ethanol . Contradictions arise in literature regarding catalytic efficiency: some protocols recommend Cu(I) catalysts, while others achieve sufficient yields without .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : The aromatic region (δ 6.5–7.5 ppm) distinguishes substituent positions. For example, the chloro-phenoxy group shows distinct splitting patterns compared to methylaniline protons .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. Mobile phases like acetonitrile/water (70:30) resolve impurities such as unreacted 2-chlorophenol .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks at m/z 217.07 (C13H12ClNO<sup>+</sup>) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory NMR data for structural analogs, particularly in differentiating positional isomers?

  • Methodological Answer : Isomeric ambiguity (e.g., 2-chloro vs. 3-chloro derivatives) can be resolved via NOESY or COSY to map spatial correlations between substituents. For instance, in this compound, the methyl group’s proximity to the phenoxy moiety creates distinct cross-peaks absent in 3-chloro analogs . Computational tools like DFT-based chemical shift predictions further validate assignments .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating methyl group at the 5-position deactivates the aromatic ring, reducing electrophilic substitution rates. Steric hindrance from the ortho-chlorophenoxy group complicates Buchwald-Hartwig amination. Optimize using bulky ligands (e.g., XPhos) and elevated temperatures (100–120°C) to mitigate steric effects . Contrasting studies report conflicting yields (45–78%), likely due to solvent polarity variations .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to minimize inhalation exposure; the compound’s dust form may irritate respiratory pathways .
  • PPE : Nitrile gloves and safety goggles are mandatory. Avoid skin contact, as aniline derivatives can penetrate latex .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Stability and Degradation

Q. How does the stability of this compound vary under different storage conditions, and what analytical methods confirm degradation products?

  • Methodological Answer : The compound is light-sensitive; store in amber vials at 4°C under nitrogen. Accelerated degradation studies (40°C/75% RH) reveal hydrolysis of the phenoxy group, forming 5-methylaniline and 2-chlorophenol. Monitor via GC-MS with a DB-5 column to detect volatile degradation byproducts .

Analytical Method Optimization

Q. What chromatographic techniques are most effective for assessing trace impurities, and how can method parameters be optimized?

  • Methodological Answer :

  • HPLC-DAD : A gradient elution (acetonitrile/0.1% formic acid) improves separation of polar impurities. Adjust pH to 3.0 to suppress aniline protonation, enhancing peak symmetry .
  • GC-FID : For volatile contaminants (e.g., residual solvents), use a Restek Rxi-5Sil MS column with splitless injection (250°C). Calibrate against 2-chlorophenol standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Chlorophenoxy)-5-methylaniline
Reactant of Route 2
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